Cyclo(-Ala-Ala)

Catalog No.
S586649
CAS No.
5845-61-4
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(-Ala-Ala)

CAS Number

5845-61-4

Product Name

Cyclo(-Ala-Ala)

IUPAC Name

(3S,6S)-3,6-dimethylpiperazine-2,5-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1

InChI Key

WWISPHBAYBECQZ-IMJSIDKUSA-N

SMILES

CC1C(=O)NC(C(=O)N1)C

Synonyms

cyclic(Ala-Ala), cyclo(Ala-Ala), cyclo(alanylalanyl)

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)C

Drug Discovery and Development

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione serves as a scaffold for the synthesis of novel drug candidates. Its cyclic structure mimics the peptide bond, a fundamental unit in proteins, making it a valuable tool for developing drugs targeting various protein-protein interactions []. Researchers can modify the molecule by attaching different functional groups, leading to diverse compounds with potential therapeutic applications in various disease areas, such as cancer, neurodegenerative diseases, and infectious diseases [].

Polymer Chemistry

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione can be incorporated into polymer chains, leading to novel materials with unique properties. The presence of nitrogen atoms and carbonyl groups in its structure allows for hydrogen bonding and other interactions, potentially influencing the self-assembly and functionality of the resulting polymers. This opens up possibilities for the development of new materials with applications in areas like drug delivery, biocompatible materials, and functional polymers [].

Cyclo(-Ala-Ala), also known as cyclo(L-Alanine-L-Alanine), is a cyclic dipeptide composed of two alanine residues linked by peptide bonds, forming a six-membered ring structure. Its molecular formula is C6H10N2O2, and it has a molecular weight of 142.16 g/mol. The compound features two secondary amide groups and exhibits a unique conformation due to its cyclic nature, which influences its chemical properties and biological activities .

Typical of peptides and cyclic compounds, including:

  • Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the formation of free alanine.
  • Acylation: Cyclo(-Ala-Ala) can react with acyl chlorides to form N-acyl derivatives.
  • Reduction: The carbonyl groups in the amide bonds can be reduced using reducing agents like lithium aluminum hydride, yielding corresponding amines.

These reactions are significant for modifying the compound for specific applications in biochemical research and drug development .

Cyclo(-Ala-Ala) has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Some studies suggest that cyclic dipeptides like cyclo(-Ala-Ala) exhibit antimicrobial activity against various pathogens.
  • Neuroprotective Effects: There is evidence that cyclic dipeptides may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Modulation of Immune Response: Cyclo(-Ala-Ala) may influence immune cell activity, although more research is needed to elucidate these mechanisms fully .

The synthesis of cyclo(-Ala-Ala) can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves assembling the peptide chain on a solid support, followed by cyclization to form the cyclic structure.
  • Solution Phase Synthesis: Involves coupling free alanine residues in solution, followed by cyclization through dehydration or other coupling methods.
  • Enzymatic Synthesis: Utilizing enzymes such as proteases or ligases to catalyze the formation of cyclo(-Ala-Ala) from linear precursors.

These methods allow for the production of cyclo(-Ala-Ala) with varying purity and yield depending on the conditions employed .

Cyclo(-Ala-Ala) has several applications in various fields:

  • Biochemical Research: Used as a tool in proteomics studies to understand protein interactions and functions.
  • Pharmaceutical Development: Investigated for potential therapeutic uses due to its biological activities.
  • Cosmetic Industry: Explored for incorporation into formulations aimed at skin health due to its possible bioactive properties .

Interaction studies involving cyclo(-Ala-Ala) focus on its binding affinities with various biological macromolecules. Key findings include:

  • Protein Binding: Cyclo(-Ala-Ala) may bind to specific proteins, influencing their activity or stability.
  • Receptor Interactions: Studies indicate potential interactions with receptors involved in immune responses or neurotransmission.

These interactions are critical for understanding the compound's mechanism of action and therapeutic potential .

Cyclo(-Ala-Ala) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:

Compound NameStructureUnique Features
Cyclo(-Gly-Gly)C4H8N2O2Simple structure; often used in protein studies.
Cyclo(-Ile-Ala)C6H11N3O2Exhibits different biological activities; more hydrophobic.
Cyclo(-Leu-Leu)C12H22N2O2Larger side chains; potential for different interactions.

Cyclo(-Ala-Ala) is unique due to its small size and specific amino acid composition, which influences its solubility and interaction profiles compared to these other cyclic dipeptides .

XLogP3

-0.5

UNII

NXP0G10PQ5

Other CAS

72904-45-1
5845-61-4

Wikipedia

Cyclo(alanylalanyl)

Dates

Modify: 2023-08-15

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